2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one
Description
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated ketone derivative of tetrahydronaphthalene, featuring two fluorine atoms at positions 2 and 6 of the partially saturated naphthalene ring and a ketone group at position 1. Its molecular formula is C₁₀H₈F₂O, with a molecular weight of 182.17 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of fluorine atoms and the reactivity of the ketone moiety.
Properties
Molecular Formula |
C10H8F2O |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2,6-difluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8F2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2 |
InChI Key |
QTWXAFYNNWYLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)C(=O)C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols or hydrocarbons
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, potentially leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one (DFTN) is a fluorinated derivative of tetrahydronaphthalenone, recognized for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data tables and case studies.
- Molecular Formula : C10H8F2O
- Molecular Weight : 182.17 g/mol
- IUPAC Name : 2,6-difluoro-3,4-dihydro-2H-naphthalen-1-one
- Canonical SMILES : C1CC2=C(C=CC(=C2)F)C(=O)C1F
The presence of fluorine atoms at the 2 and 6 positions enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its therapeutic applications.
Antimicrobial Activity
DFTN has been investigated for its antimicrobial properties against various bacterial strains. Studies have demonstrated that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
A study evaluated the Minimum Inhibitory Concentration (MIC) of DFTN against multiple bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 8 | Effective against resistant strains |
| Bacillus subtilis | 6 | High potency observed |
| Escherichia coli | 12 | Moderate activity noted |
The results indicate that DFTN is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a broad-spectrum antimicrobial agent .
The mechanism by which DFTN exerts its antimicrobial effects involves interaction with bacterial cell division proteins such as FtsZ. Molecular docking studies have shown that DFTN can form hydrogen bonds with critical residues in the FtsZ protein, inhibiting its function and thereby preventing bacterial cell division .
Anticancer Activity
DFTN has also been studied for its anticancer properties. Preliminary research indicates that it may induce apoptosis in cancer cells through several mechanisms.
Case Studies
- Study on Cancer Cell Lines :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Concentration Range : 0.5 µM to 50 µM
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 12 | Cell cycle arrest at G2/M phase |
These findings suggest that DFTN may be a promising candidate for further development as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of DFTN, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9FO | Less potent than DFTN in both antimicrobial and anticancer assays |
| 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-one | C10H9ClO | Different reactivity profile; lower binding affinity |
| 5-Fluoro-1-naphthalenone | C10H7FO | Distinct chemical properties; limited biological activity |
The data indicates that the specific positioning of fluorine atoms in DFTN significantly enhances its biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
